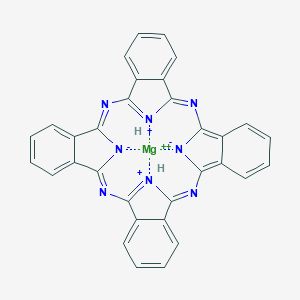

Magnesium phthalocyanine

Descripción

Propiedades

Número CAS |

1661-03-6 |

|---|---|

Fórmula molecular |

C32H18MgN8+2 |

Peso molecular |

538.8 g/mol |

Nombre IUPAC |

magnesium 2,11,20,29-tetraza-37,39-diazonia-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |

InChI |

InChI=1S/C32H16N8.Mg/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2/p+2 |

Clave InChI |

NIQREIWCURIAMA-UHFFFAOYSA-P |

SMILES isomérico |

C1=CC=C2/C/3=N/C4=C5C(=C([N-]4)/N=C/6\[NH+]=C(N=C7[N-]C(=NC(=[NH+]3)C2=C1)C8=CC=CC=C78)C9=CC=CC=C69)C=CC=C5.[Mg+2] |

SMILES canónico |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Mg+2] |

Otros números CAS |

1661-03-6 |

Descripción física |

Purple powder; [Alfa Aesar MSDS] |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide on the Synthesis and Characterization of Magnesium Phthalocyanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of magnesium phthalocyanine (MgPc), a molecule of significant interest in various scientific and therapeutic fields, particularly in photodynamic therapy (PDT). This document details experimental protocols, presents key quantitative data in a structured format, and includes visualizations to elucidate complex processes and relationships.

Introduction

This compound (MgPc) is a synthetic macrocyclic compound belonging to the phthalocyanine family, which are structural analogues of naturally occurring porphyrins like heme and chlorophyll.[1] The central magnesium ion in the MgPc molecule plays a crucial role in its photophysical properties, making it an excellent photosensitizer.[2] Its strong absorption in the red region of the visible spectrum (around 670-700 nm), high quantum yield of singlet oxygen generation, and chemical and thermal stability make it a promising candidate for applications in medicine, materials science, and electronics.[1][3] In the context of drug development, MgPc and its derivatives are extensively investigated for their potential in photodynamic therapy for the treatment of cancer and other diseases.[4]

Synthesis of this compound

The synthesis of this compound typically involves the cyclotetramerization of phthalonitrile or its derivatives in the presence of a magnesium salt. The following protocol is a composite method based on established procedures for the synthesis of metallophthalocyanines.

Experimental Protocol: Synthesis of this compound

Materials:

-

Phthalonitrile

-

Anhydrous Magnesium Chloride (MgCl₂)

-

1-Pentanol

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Methanol

-

Concentrated Sulfuric Acid (95-98%)

-

Deionized Water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Nitrogen or Argon gas inlet

-

Buchner funnel and filter flask

-

Beakers

-

Soxhlet extractor

-

Cellulose thimble

-

Vacuum oven

Procedure:

-

Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add phthalonitrile (4.0 equivalents) and anhydrous magnesium chloride (1.0 equivalent).

-

Solvent and Catalyst Addition: Add 1-pentanol as the solvent, ensuring the reactants are sufficiently suspended for effective stirring. Add a catalytic amount of DBU (e.g., 5-10 mol% relative to phthalonitrile).

-

Reaction: Under a slow stream of nitrogen, heat the reaction mixture to 160°C with vigorous stirring. The appearance of a deep blue or green color indicates the formation of the phthalocyanine macrocycle. Maintain the reaction at this temperature for 6-8 hours.

-

Work-up and Isolation of Crude Product:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add methanol to the reaction mixture to precipitate the crude this compound.

-

Filter the resulting suspension using a Buchner funnel.

-

Wash the collected solid sequentially with hot methanol and then with hot deionized water to remove unreacted starting materials and soluble impurities.

-

Dry the crude product in a vacuum oven.

-

Purification of Crude this compound

A two-step purification process involving acid pasting followed by solvent extraction is highly effective for obtaining high-purity MgPc.[5]

Protocol 1: Acid Pasting [5]

-

Dissolution: In a fume hood, slowly and carefully add the crude, dry MgPc powder to cold, concentrated sulfuric acid (95-98%) with constant stirring. Use a sufficient volume of acid to completely dissolve the solid, resulting in a viscous, dark-colored solution.

-

Reprecipitation: Slowly pour the acidic solution into a large beaker containing a vigorously stirred mixture of crushed ice and deionized water. A fine, blue-green precipitate of purified MgPc will form.

-

Filtration and Washing: Filter the suspension using a Buchner funnel. Wash the collected solid thoroughly with copious amounts of deionized water until the filtrate is neutral (pH ~7). This removes residual acid and water-soluble impurities.

-

Drying: Dry the purified MgPc in a vacuum oven at 60-80°C.

Protocol 2: Solvent Extraction (Soxhlet) [5]

-

Setup: Place the finely ground, acid-pasted MgPc powder into a cellulose thimble and place the thimble inside a Soxhlet extractor.

-

Extraction: Fill the boiling flask with a suitable solvent such as toluene or a mixture of dichloromethane and methanol. Heat the solvent to reflux. The solvent vapor will bypass the thimble, condense, and drip back onto the MgPc, dissolving soluble organic impurities. Continue the extraction for several hours, or until the solvent in the extraction chamber runs clear.

-

Product Recovery: Allow the apparatus to cool. Remove the thimble containing the purified MgPc.

-

Final Drying: Dry the purified product in a vacuum oven to remove any residual solvent.

Characterization of this compound

A combination of spectroscopic and analytical techniques is employed to confirm the identity, purity, and properties of the synthesized MgPc.

Spectroscopic Characterization

UV-Visible Spectroscopy: UV-Vis spectroscopy is a primary tool for confirming the formation of the phthalocyanine macrocycle. MgPc exhibits a characteristic intense absorption band, known as the Q-band, in the 650-700 nm region, which is responsible for its blue-green color. A less intense band, the Soret or B-band, is observed in the near-UV region (around 300-350 nm).[3]

Fluorescence Spectroscopy: this compound is highly fluorescent. Upon excitation at a wavelength corresponding to its Q-band absorption, it emits light at a slightly longer wavelength. The fluorescence quantum yield is a critical parameter for applications such as PDT.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The disappearance of the nitrile (C≡N) stretching vibration from the phthalonitrile starting material and the appearance of characteristic bands for the phthalocyanine macrocycle confirm the successful synthesis.

Structural and Thermal Characterization

X-Ray Diffraction (XRD): XRD is used to determine the crystalline structure of the synthesized MgPc. Phthalocyanines can exist in different polymorphic forms (e.g., α, β), which can influence their physical properties.

Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the compound by measuring the change in mass as a function of temperature. MgPc is known for its high thermal stability.

Electrochemical Characterization

Cyclic Voltammetry (CV): CV is used to study the redox properties of MgPc. The electrochemical behavior, including oxidation and reduction potentials, provides insights into its electronic structure and its potential use in electronic devices and catalysis.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on literature values.

Table 1: Spectroscopic Properties of this compound

| Property | Value | Solvent | Reference |

| UV-Vis Absorption (Q-band) | ~670 nm | DMF | [3] |

| Molar Extinction Coefficient (ε) | > 10⁵ M⁻¹cm⁻¹ | Various | [2] |

| Fluorescence Emission Maximum | ~690 nm | DMF | [3] |

| Fluorescence Quantum Yield (Φf) | 0.48 - 0.76 | Pyridine, PrOH | [6] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Technique | Reference |

| Molecular Weight | 536.88 g/mol | - | - |

| Thermal Decomposition | > 450 °C | TGA | [3] |

| Crystal System | Monoclinic (β-form) | XRD |

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the synthesis and application of this compound.

Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Photodynamic Therapy (PDT) Signaling Pathway

Caption: Simplified signaling pathway of MgPc-mediated photodynamic therapy.

Characterization Techniques and Properties

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. One‐Step Thermo‐Mechanochemical Syntheses of Metal Phthalocyanines and Polyphthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of Magnesium Phthalocyanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of magnesium phthalocyanine (MgPc), a molecule of significant interest in fields ranging from materials science to photodynamic therapy (PDT). This document details its absorption and emission characteristics, photophysical parameters, and the experimental methodologies used for their determination.

Introduction to this compound

This compound (MgPc) is a metallophthalocyanine, a class of synthetic compounds analogous to the naturally occurring porphyrins, such as chlorophyll and heme.[1] Phthalocyanines are characterized by their intense color, high thermal and chemical stability, and unique electronic and optical properties.[1] The central magnesium ion in MgPc significantly influences its photophysical behavior, making it distinct from other metallophthalocyanines.[1] MgPc and its derivatives are actively investigated for a variety of applications, including as photosensitizers in photodynamic therapy, in nonlinear optics, catalysis, and as materials for solar energy conversion.[1]

Spectroscopic and Photophysical Properties

The spectroscopic properties of MgPc are dominated by two main electronic absorption bands: the Q-band in the visible/near-infrared region and the B-band (or Soret band) in the near-ultraviolet region. The intense Q-band is responsible for the characteristic blue-green color of MgPc and is of primary importance for applications involving light absorption in the visible spectrum, such as photodynamic therapy.

The photophysical behavior of MgPc is highly dependent on its environment, including the solvent and the presence of substituents on the phthalocyanine ring. Aggregation of MgPc molecules, particularly in aqueous media, can significantly alter their spectroscopic properties, often leading to a broadening and shifting of the absorption bands and a decrease in fluorescence quantum yield.

Tabulated Spectroscopic Data

The following tables summarize the key spectroscopic and photophysical parameters for unsubstituted and substituted MgPc in various solvents.

| Compound | Solvent | Q-band λmax (nm) | log ε | Soret Band λmax (nm) | log ε | Reference |

| Unsubstituted MgPc | Pyridine | 674 | 4.94 | ~350 | - | [2] |

| Unsubstituted MgPc | 1-Propanol | 668.2 | 4.94 | ~345 | - | [3] |

| Unsubstituted MgPc | DMF | ~670 | - | ~350 | - | [1] |

| Tetrakis-2,6-dimethoxyphenoxy MgPc | DMF | 675 | 5.02 | 362 | 4.88 | [1] |

| Tetrakis-2,6-dimethoxyphenoxy MgPc | Chloroform | 678 | - | 362 | - | [1] |

| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) | Triplet Quantum Yield (ΦT) |

| Unsubstituted MgPc | Pyridine | 650 | ~680 | ~30 | 0.48 | - | - |

| Unsubstituted MgPc | 1-Propanol | 600 | ~675 | ~75 | 0.76 | - | - |

| Unsubstituted MgPc | Chloronaphthalene | - | - | - | 0.48 | - | - |

| Tetrakis-2,6-dimethoxyphenoxy MgPc | DMF | 674 | 690 | 16 | 0.27 | 17.22 | - |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the spectroscopic properties of MgPc.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of MgPc.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., DMF, pyridine, 1-propanol)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer (e.g., Cary 3, Shimadzu UV-2550)

Procedure:

-

Sample Preparation: Prepare a stock solution of MgPc in the chosen solvent of a known concentration. Perform serial dilutions to obtain a range of concentrations that will have absorbances in the linear range of the instrument (typically 0.1 to 1.0).

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the spectral bandwidth to 1.0 nm.

-

Set the data interval to 0.25 nm and the scan rate to approximately 112.5 nm/min.[3]

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank with a cuvette containing the MgPc solution.

-

Record the absorption spectrum over the desired wavelength range (e.g., 300-800 nm).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance for the Q-band and Soret band.

-

Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) at the Q-band maximum from a plot of absorbance versus concentration.

-

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima, Stokes shift, and fluorescence quantum yield (ΦF) of MgPc.

Materials:

-

This compound sample

-

Spectroscopic grade solvent

-

Fluorescence standard with a known quantum yield (e.g., zinc phthalocyanine in DMSO, ΦF = 0.20)

-

Quartz cuvettes (1 cm path length)

-

Spectrofluorometer (e.g., Spex FluoroMax, Varian Eclipse)

Procedure:

-

Sample Preparation: Prepare dilute solutions of the MgPc sample and the fluorescence standard in the same solvent. The absorbance of the solutions at the excitation wavelength should be less than 0.1 to avoid inner-filter effects.[2]

-

Instrument Setup:

-

Measurement:

-

Emission Spectrum: Set the excitation wavelength to the Q-band absorption maximum of MgPc. Scan the emission monochromator over a range that covers the expected fluorescence (e.g., 650-850 nm).

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity. Scan the excitation monochromator over a range that covers the absorption spectrum (e.g., 550-700 nm).

-

Record the emission spectrum of the fluorescence standard using the same excitation wavelength and instrument settings.

-

Record the absorption spectra of both the MgPc solution and the standard solution.

-

-

Data Analysis:

-

Determine the excitation and emission maxima from the respective spectra.

-

Calculate the Stokes shift as the difference between the emission and absorption (or excitation) maxima.

-

Calculate the fluorescence quantum yield (ΦF) using the following comparative method equation: ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2 Where:

-

ΦF is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

"sample" and "std" refer to the MgPc sample and the standard, respectively.

-

-

Key Processes and Workflows

Photophysical Deactivation Pathways

Upon absorption of a photon, an MgPc molecule is promoted to an excited singlet state (S1). From here, it can relax back to the ground state (S0) through several pathways, as depicted in the Jablonski diagram below.

Caption: Jablonski diagram of MgPc photophysical pathways.

Mechanism of Photodynamic Therapy (PDT)

In photodynamic therapy, MgPc acts as a photosensitizer. Upon light activation, it transfers its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), which is a potent cytotoxic agent that can induce cell death through apoptosis or necrosis.

Caption: Simplified signaling pathway for MgPc in PDT.

Experimental Workflow for Spectroscopic Characterization

The systematic characterization of a new MgPc derivative involves a logical flow of experiments to elucidate its key spectroscopic and photophysical properties.

References

Photophysical properties of substituted magnesium phthalocyanine

An In-depth Technical Guide on the Photophysical Properties of Substituted Magnesium Phthalocyanine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Magnesium phthalocyanines (MgPcs) are synthetic porphyrin analogues that have garnered significant interest as photosensitizers, particularly in the field of photodynamic therapy (PDT).[1][2] Their robust photophysical properties, including strong absorption in the therapeutic window of light (600-800 nm), significant fluorescence, and efficient generation of cytotoxic reactive oxygen species (ROS), form the basis of their application.[2] The strategic attachment of substituents to the phthalocyanine macrocycle is a key method for modulating these properties. Substituents can enhance solubility, prevent aggregation, and fine-tune the electronic characteristics of the molecule, thereby optimizing its photosensitizing efficacy.[1][3] This guide provides a comprehensive overview of the core photophysical properties of substituted MgPcs, details the experimental protocols for their characterization, and visualizes the underlying photophysical processes and therapeutic mechanisms.

Core Photophysical Principles

The utility of a substituted MgPc in photochemistry is dictated by the fate of the energy it absorbs from light. These processes are governed by the molecule's electronic structure, which is influenced by the central magnesium ion and the peripheral substituents.

Light Absorption (Excitation)

Like other phthalocyanines, MgPcs exhibit intense electronic absorption spectra characterized by two main bands:

-

Q-band: An intense absorption in the red region of the visible spectrum (~670-700 nm), corresponding to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) (π → π*).[4] This band is critical for applications like PDT, as light in this region has maximum tissue penetration.[2]

-

B-band (or Soret band): A strong absorption in the near-UV region (~350 nm).

Substituents can cause a bathochromic (red) or hypsochromic (blue) shift in these bands and alter the molar extinction coefficient (ε), which is a measure of how strongly the molecule absorbs light at a specific wavelength.

Energy Dissipation Pathways

Once excited to a higher singlet state (S₁) by light absorption, the MgPc molecule can relax through several competing pathways:

-

Fluorescence: The molecule can return to the ground state (S₀) by emitting a photon. This process is typically rapid. The emitted light is of lower energy (longer wavelength) than the absorbed light, with the difference known as the Stokes shift.[1] MgPc derivatives are known for having excellent fluorescent properties.[5]

-

Intersystem Crossing (ISC): The excited molecule can undergo a spin-inversion transition from the singlet state (S₁) to a longer-lived triplet state (T₁). The efficiency of this process is crucial for photosensitization. Closed-shell diamagnetic metal ions like Mg²⁺ facilitate high intersystem crossing yields.[6]

-

Type II Photosensitization (Singlet Oxygen Generation): In the presence of molecular oxygen (³O₂), the MgPc in its triplet state (T₁) can transfer its energy to the oxygen, converting it into the highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can induce cell death, forming the mechanistic basis of photodynamic therapy.[2][7]

The Impact of Substituents and Aggregation

The nature and position of substituents profoundly influence the photophysical behavior of MgPcs.

-

Solubility and Aggregation: Unsubstituted phthalocyanines are notoriously insoluble in aqueous media and tend to form non-photoactive aggregates due to π-π stacking.[2] This aggregation quenches both fluorescence and singlet oxygen generation. Attaching bulky or solubilizing groups (e.g., phenoxy, binaphthol) to the periphery of the macrocycle enhances solubility and sterically hinders aggregation, preserving the monomeric, photoactive form.[1][3]

-

Electronic Effects: Electron-donating or electron-withdrawing groups can modify the energy levels of the HOMO and LUMO, thereby tuning the absorption/emission wavelengths and quantum yields.

The fundamental photophysical pathways are visualized in the Jablonski diagram below.

Figure 1: Jablonski diagram illustrating the photophysical processes of a photosensitizer.

Quantitative Photophysical Data

The following tables summarize key photophysical parameters for unsubstituted and various peripherally substituted magnesium phthalocyanines, compiled from the literature. These values highlight the significant influence of substituents and the solvent environment.

Table 1: UV-Vis Absorption and Fluorescence Data of Selected Magnesium Phthalocyanines

| Substituent | Solvent | Q-band λmax (nm) | Molar Extinction (ε) (M-1cm-1) | Emission λem (nm) | Stokes Shift (nm) | Reference |

| Unsubstituted | Pyridine | 674 | 87,100 | - | - | [8] |

| Unsubstituted | Propanol | 668 | 87,100 | - | - | [9] |

| 2,6-dimethoxyphenoxy | DMF | 674 | - | 690 | 16 | [1] |

| 1,1'-binaphthol (peripheral) | DMSO | - | - | - | - | [10] |

| 1,1'-binaphthol (non-peripheral) | DMSO | - | - | - | - | [10] |

Table 2: Photophysical Quantum Yields and Triplet State Data of Selected Magnesium Phthalocyanines

| Substituent | Solvent | Fluorescence (ΦF) | Triplet (ΦT) | Triplet Lifetime (τT, µs) | Singlet Oxygen (ΦΔ) | Reference |

| Unsubstituted | Pyridine | 0.48 | - | - | - | [8] |

| Unsubstituted | Propanol | 0.76 | - | - | - | [9] |

| Cyanophenoxy | Organic | up to 0.55 | - | - | > Unsubst. ZnPc | [3] |

| 1,1'-binaphthol (peripheral) | DMSO | 0.20 | 0.64 | 1490 | - | [10] |

| 1,1'-binaphthol (non-peripheral) | DMSO | 0.08 | 0.88 | 380 | - | [10] |

Experimental Protocols

Accurate characterization of photophysical properties is essential for evaluating potential photosensitizers. Below are detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

-

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε).

-

Methodology:

-

Preparation: Prepare a stock solution of the substituted MgPc of a known concentration (e.g., 1x10⁻³ M) in a suitable spectroscopic-grade solvent (e.g., DMSO, DMF).

-

Dilution: Prepare a series of dilutions from the stock solution in the same solvent to concentrations where the maximum absorbance is within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Measurement: Record the absorption spectrum of each dilution over a relevant wavelength range (e.g., 300-800 nm) using a dual-beam UV-Vis spectrophotometer. Use a cuvette containing the pure solvent as a reference.

-

Analysis: Identify the λmax of the Q-band. Plot absorbance at the Q-band maximum versus concentration. The molar extinction coefficient (ε) is calculated from the slope of this plot according to the Beer-Lambert law (A = εcl).

-

Fluorescence Quantum Yield (ΦF) Determination

-

Objective: To measure the efficiency of the fluorescence process.

-

Methodology (Comparative Method):

-

Standard Selection: Choose a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to the MgPc sample (e.g., unsubstituted Zinc Phthalocyanine (ZnPc) in DMSO, ΦF = 0.18).[11]

-

Sample Preparation: Prepare dilute solutions of both the MgPc sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (< 0.1) to avoid inner-filter effects.

-

Spectral Measurement: Record the absorption spectrum and the fluorescence emission spectrum for both the sample and the standard. The excitation wavelength should be the same for both.

-

Calculation: The fluorescence quantum yield of the sample (ΦF, spl) is calculated using the following equation:

ΦF, spl = ΦF, std * (Ispl / Istd) * (Astd / Aspl) * (nspl² / nstd²)

Where:

-

ΦF, std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

'spl' and 'std' refer to the sample and standard, respectively.

-

-

Singlet Oxygen Quantum Yield (ΦΔ) Determination

-

Objective: To quantify the efficiency of singlet oxygen generation, a key indicator of PDT efficacy.

-

Methodology (Indirect Method using DPBF):

-

Reagent Preparation: Prepare solutions of the MgPc sample, a reference photosensitizer with a known ΦΔ (e.g., ZnPc, ΦΔ = 0.67 in DMSO), and a singlet oxygen scavenger, 1,3-diphenylisobenzofuran (DPBF), in the same air-saturated solvent (e.g., DMSO).[11] The concentration of the photosensitizer should result in an absorbance of ~0.2 at the irradiation wavelength, while the DPBF concentration should yield an absorbance of ~1.0 at its absorption maximum (~415 nm).

-

Irradiation: Irradiate the solution containing the photosensitizer and DPBF with a light source (e.g., a filtered lamp or laser) at a wavelength where only the photosensitizer absorbs (e.g., >600 nm).

-

Monitoring: At regular time intervals, monitor the decrease in DPBF absorbance at its maximum (~415 nm) using a UV-Vis spectrophotometer. This decrease is due to its reaction with the generated singlet oxygen.

-

Calculation: The singlet oxygen quantum yield (ΦΔ, spl) is calculated using the equation:

ΦΔ, spl = ΦΔ, std * (kspl * Iabs, std) / (kstd * Iabs, spl)

Where:

-

ΦΔ, std is the singlet oxygen quantum yield of the standard.

-

k is the slope of the plot of DPBF absorbance versus irradiation time.

-

Iabs is the rate of light absorption by the photosensitizer.

-

-

The experimental workflow for this critical measurement is outlined below.

Figure 2: Experimental workflow for singlet oxygen quantum yield (ΦΔ) determination.

Mechanism of Action in Drug Development: Photodynamic Therapy

In the context of drug development, substituted MgPcs are primarily investigated as photosensitizers for PDT. The therapeutic effect is achieved through a sequence of photophysical and biological events that culminate in targeted cell death.

Upon systemic or local administration, the MgPc drug preferentially accumulates in target tissues, such as tumors. Subsequent irradiation of this tissue with light of a specific wavelength (matching the Q-band) activates the drug. The activated MgPc generates singlet oxygen, which rapidly reacts with essential biomolecules within the cell (lipids, proteins, nucleic acids). This widespread oxidative stress disrupts cellular functions, damages organelles like mitochondria, and ultimately triggers programmed cell death (apoptosis), leading to the destruction of the target tissue with minimal damage to surrounding healthy tissue.[2][7]

Figure 3: Signaling pathway for MgPc-mediated Photodynamic Therapy (PDT).

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Ιnclusion Complexes of this compound with Cyclodextrins as Potential Photosensitizing Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. repository.lsu.edu [repository.lsu.edu]

- 5. researchgate.net [researchgate.net]

- 6. New application of phthalocyanine molecules: from photodynamic therapy to photothermal therapy by means of structural regulation rather than formation of aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, [MgPc] [omlc.org]

- 9. This compound, [MgPc] [omlc.org]

- 10. The synthesis and photophysical properties of peripherally and non-peripherally substituted ball-type Mg(II) and Zn(II) phthalocyanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tuning Photochemical and Photophysical Properties of P(V) Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Thermal Stability of Magnesium Phthalocyanine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of magnesium phthalocyanine (MgPc) and its derivatives. Magnesium phthalocyanines are of significant interest in various fields, including photodynamic therapy, photovoltaics, and catalysis, making a thorough understanding of their thermal properties crucial for their application and development. This document summarizes key quantitative data on their thermal decomposition, details the experimental protocols for thermal analysis, and illustrates the experimental workflow and proposed decomposition pathways.

Core Concepts in Thermal Stability of this compound

This compound (MgPc) is generally recognized for its high thermal and chemical stability.[1] The thermal stability of these compounds is a critical parameter, influencing their synthesis, purification, processing, and ultimately, their performance and lifespan in various applications. The decomposition of MgPc is typically a pyrolysis process that occurs at elevated temperatures.

The thermal stability of MgPc can be significantly influenced by the nature of peripheral substituents attached to the phthalocyanine macrocycle. The introduction of different functional groups can either enhance or reduce the decomposition temperature, depending on their chemical nature (electron-donating or electron-withdrawing) and the strength of the bonds within the substituent and to the macrocycle.

Quantitative Thermal Stability Data

The thermal stability of this compound and its derivatives is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and weight loss, while DSC measures the heat flow associated with thermal transitions.

Below are tables summarizing the quantitative thermal analysis data for unsubstituted and substituted MgPc compounds found in the literature.

Table 1: Thermogravimetric Analysis (TGA) Data for Unsubstituted this compound (MgPc)

| Decomposition Stage | Onset Temperature (°C) | Peak Temperature (°C) | Weight Loss (%) | Reference |

| Minor Decomposition | ~400 | - | - | [2] |

| Major Decomposition | - | 440 | 90 | [2] |

Table 2: Thermal Analysis Data for Substituted this compound Derivatives

| Compound | Onset Temperature (°C) | Peak Temperature (°C) | Weight Loss (%) | Analysis Method | Atmosphere | Reference |

| Octa(p-chlorophenoxy) this compound | Stable up to 400 | - | - | TGA-MS | - | [3][4] |

Experimental Protocols

Accurate and reproducible thermal analysis data are contingent on well-defined experimental protocols. Below are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) as they can be applied to the study of this compound compounds.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound compounds.

Instrumentation: A thermogravimetric analyzer capable of controlled heating in an inert atmosphere.

Materials:

-

This compound sample (powdered, 5-10 mg)[5]

-

High-purity nitrogen or argon gas (99.999%)

-

Alumina or platinum crucibles

Procedure:

-

Sample Preparation: Ensure the this compound sample is in a fine, homogeneous powder form. Weigh approximately 5-10 mg of the sample directly into a clean, tared TGA crucible.[5]

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the TGA furnace.

-

Purge the furnace with high-purity nitrogen or argon at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[5]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.[2]

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset decomposition temperature (Tonset) and the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG curve).

-

Calculate the percentage of weight loss at different temperature ranges corresponding to decomposition events.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify phase transitions such as melting, crystallization, and glass transitions, and to measure the enthalpy changes associated with these processes.

Instrumentation: A differential scanning calorimeter.

Materials:

-

This compound sample (powdered, 2-10 mg)[5]

-

High-purity nitrogen or argon gas (99.999%)

-

Aluminum or hermetically sealed DSC pans

Procedure:

-

Sample Preparation: Weigh 2-10 mg of the powdered this compound sample into a DSC pan.[5] Crimp a lid onto the pan to encapsulate the sample. For volatile samples, use hermetically sealed pans.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with high-purity nitrogen or argon at a flow rate of 20-50 mL/min.[5]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, for example, 25 °C.

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature above the expected transitions.[6]

-

Cool the sample back to the starting temperature at a controlled rate.

-

A second heating scan is often performed to observe transitions in a material with a controlled thermal history.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic and exothermic peaks corresponding to phase transitions.

-

Determine the onset temperature, peak temperature, and enthalpy of transitions by integrating the peak areas.

-

Visualizations: Workflows and Mechanisms

Visual diagrams are essential for understanding complex experimental processes and chemical relationships. The following diagrams, created using the DOT language, illustrate the experimental workflow for thermal analysis and a proposed thermal decomposition pathway for a substituted this compound.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. researchgate.net [researchgate.net]

- 3. cyberleninka.ru [cyberleninka.ru]

- 4. Synthesis, optical properties and thermal stability of octa(p-chlorophenoxy)-substituted phthalocyanine complexes of magnesium (II) and zinc (II) - статья | ИСТИНА – Интеллектуальная Система Тематического Исследования НАукометрических данных [istina.ficp.ac.ru]

- 5. qualitest.ae [qualitest.ae]

- 6. s4science.at [s4science.at]

The Dawn of a Chromophore: A Technical Guide to the Discovery and History of Magnesium Phthalocyanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium phthalocyanine (MgPc), a synthetic macrocyclic compound, stands as a cornerstone in the field of photochemistry and has garnered significant interest in diverse applications ranging from industrial pigments to advanced photosensitizers in photodynamic therapy (PDT). Its unique electronic and photophysical properties, characterized by strong absorption in the red region of the visible spectrum, are central to its utility. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with this pivotal molecule, tailored for researchers, scientists, and professionals in drug development.

A Serendipitous Beginning: The Discovery of Phthalocyanines

The story of phthalocyanines begins not with a targeted synthesis, but with a series of fortuitous observations. In 1907, an unidentified blue compound was first reported.[1] However, it was not until two decades later that the significance of this class of compounds began to be unveiled. In 1927, de Diesbach and von der Weid, while attempting to synthesize phthalonitrile from o-dibromobenzene and cuprous cyanide, serendipitously produced an intensely blue, highly stable copper-containing compound, now known as copper phthalocyanine.[1] Concurrently, chemists at Scottish Dyes Ltd. (later ICI) observed the formation of a similar blue impurity during the synthesis of phthalimide in a glass-lined iron kettle.[2] These accidental discoveries marked the birth of the phthalocyanine era.

It was the seminal work of Sir Reginald Linstead and his colleagues at Imperial College London in the 1930s that elucidated the structure and chemical properties of these novel macrocycles.[3] Through a series of meticulous studies, they established the tetrabenzoporphyrazine structure of the phthalocyanine ring and systematically synthesized a range of metal-containing derivatives.[4]

The Emergence of this compound

Within this flurry of foundational research, this compound emerged as a key member of the phthalocyanine family. In 1934, Linstead and Lowe reported the preparation of MgPc from the reaction of phthalonitrile with magnesium.[4] Their preliminary experiments laid the groundwork for understanding the synthesis and properties of this specific metallophthalocyanine.[4] They noted its distinct characteristics, including its solubility in certain organic solvents, which was a departure from the more insoluble copper analogue.[4] Further work by Linstead's group in the same year confirmed the molecular weight of this compound, solidifying its structural identity.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for its fundamental properties.

| Property | Value | References |

| Molecular Formula | C₃₂H₁₆MgN₈ | [6] |

| Molecular Weight | 536.83 g/mol | [7] |

| Appearance | Dark blue-green powder | [6] |

| Q-band Absorption Maxima (in solution) | ~670-700 nm | [8] |

| Molar Extinction Coefficient (at ~670 nm) | ~87,100 M⁻¹cm⁻¹ | [2] |

| Fluorescence Quantum Yield (Φf) | 0.48 (in pyridine), 0.76 (in PrOH) | [2][9] |

| Solubility | Generally insoluble in water, soluble in concentrated sulfuric acid and some organic solvents like pyridine and quinoline. | [6][10] |

| Decomposition | Major decomposition occurs at elevated temperatures, with significant weight loss observed by thermogravimetric analysis (TGA). | [11] |

| Crystal System | Monoclinic | [8] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound, based on established literature procedures.

Synthesis of this compound from Phthalonitrile

This protocol is adapted from the foundational work of Linstead and subsequent refined methods.[4][12]

Materials:

-

Phthalonitrile

-

Magnesium turnings or magnesium powder

-

High-boiling point solvent (e.g., 1-pentanol, quinoline)

-

Inert gas (e.g., Nitrogen or Argon)

-

Hydrochloric acid (HCl), dilute

-

Methanol

-

Soxhlet extraction apparatus

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add phthalonitrile and an excess of magnesium turnings.

-

Add a high-boiling point solvent to the flask.

-

Heat the reaction mixture to reflux under a continuous flow of inert gas. The reaction progress is indicated by a color change to a deep blue-green.

-

Maintain the reflux for several hours until the reaction is complete (typically monitored by thin-layer chromatography).

-

Cool the reaction mixture to room temperature.

-

Filter the crude product and wash with methanol to remove the high-boiling solvent.

-

To remove unreacted magnesium, the crude product is treated with dilute hydrochloric acid.

-

The resulting solid is then washed thoroughly with water until the washings are neutral.

-

The product is then dried in a vacuum oven.

-

Further purification can be achieved by Soxhlet extraction with a suitable solvent (e.g., methanol) to remove any remaining impurities.

Characterization Techniques

UV-Visible (UV-Vis) Spectroscopy:

-

Purpose: To determine the absorption properties of MgPc, particularly the characteristic Q-band in the red region of the spectrum.

-

Protocol:

-

Prepare a dilute solution of MgPc in a suitable solvent (e.g., pyridine, DMF, or concentrated sulfuric acid).[1][13]

-

Record the absorption spectrum using a UV-Vis spectrophotometer over a wavelength range of at least 300-800 nm.[13]

-

The spectrum should exhibit an intense absorption peak (Q-band) around 670-700 nm and a Soret band (B-band) at a shorter wavelength.

-

X-ray Diffraction (XRD):

-

Purpose: To determine the crystalline structure and phase of the synthesized MgPc.

-

Protocol:

-

A powdered sample of the synthesized MgPc is placed on a sample holder.

-

The XRD pattern is recorded using a diffractometer with a Cu Kα radiation source.[14]

-

The diffraction data is collected over a 2θ range, typically from 5° to 50°.[14]

-

The resulting diffractogram can be compared with known patterns to identify the crystalline phase (e.g., α or β form).[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the molecular structure of MgPc. Due to its paramagnetic nature in certain states and aggregation tendencies, obtaining high-resolution NMR spectra can be challenging.

-

Protocol:

-

Dissolve the MgPc sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[15][16]

-

Acquire the ¹H NMR spectrum using a high-field NMR spectrometer.

-

The spectrum is expected to show signals corresponding to the aromatic protons of the phthalocyanine ring, typically in the downfield region.[15]

-

Signaling Pathways and Applications in Photodynamic Therapy

This compound's strong absorption in the red region of the visible spectrum and its ability to generate reactive oxygen species (ROS) upon photoexcitation make it a promising photosensitizer for photodynamic therapy (PDT) in cancer treatment.[17] The primary mechanism of MgPc-induced cell death in PDT is through the intrinsic apoptosis pathway.

Experimental Workflow for In Vitro PDT Efficacy

The following diagram illustrates a typical workflow for evaluating the photodynamic efficacy of MgPc in a cancer cell line.

Caption: A generalized workflow for assessing the in vitro photodynamic activity of MgPc.

MgPc-Induced Apoptotic Signaling Pathway

Upon light activation, MgPc transfers energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This initiates a cascade of events leading to apoptosis, as depicted in the signaling pathway below.

Caption: The intrinsic apoptosis pathway induced by MgPc-mediated photodynamic therapy.

This pathway highlights the central role of mitochondria in initiating the apoptotic cascade.[18][19] The generation of ROS leads to mitochondrial outer membrane permeabilization, a critical step regulated by the Bcl-2 family of proteins.[20][21] Pro-apoptotic members like Bax are upregulated, while anti-apoptotic members like Bcl-2 are downregulated, tipping the balance towards cell death.[20][21] The subsequent release of cytochrome c from the mitochondria into the cytosol triggers the formation of the apoptosome and the activation of the caspase cascade, culminating in the execution of apoptosis.[18][22]

Conclusion

From its serendipitous discovery to its well-defined role in modern photochemistry and medicine, this compound has traveled a remarkable scientific journey. The foundational work of early 20th-century chemists, particularly Sir Reginald Linstead, provided the crucial understanding of its synthesis and structure. Today, MgPc and its derivatives continue to be subjects of intense research, offering vast potential in areas such as photodynamic therapy, solar energy conversion, and molecular electronics. This guide has provided a comprehensive technical overview of its history, properties, and key experimental methodologies, serving as a valuable resource for researchers and professionals dedicated to advancing the applications of this versatile molecule.

References

- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 2. This compound, [MgPc] [omlc.org]

- 3. jchemrev.com [jchemrev.com]

- 4. 214. Phthalocyanines. Part III. Preliminary experiments on the preparation of phthalocyanines from phthalonitrile - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. 216. Phthalocyanines. Part V. The molecular weight of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. CAS 1661-03-6: this compound | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. This compound, [MgPc] [omlc.org]

- 10. This compound | 1661-03-6 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ιnclusion Complexes of this compound with Cyclodextrins as Potential Photosensitizing Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Photodynamic Therapy with the Phthalocyanine Photosensitizer Pc 4: The Case Experience with Preclinical Mechanistic and Early Clinical-Translational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phthalocyanine 4 photodynamic therapy-induced apoptosis of mouse L5178Y-R cells results from a delayed but extensive release of cytochrome c from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Photodynamic Therapy with Zinc Phthalocyanine Inhibits the Stemness and Development of Colorectal Cancer: Time to Overcome the Challenging Barriers? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Geometry and Symmetry of Magnesium Phthalocyanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry and symmetry of magnesium phthalocyanine (MgPc), a molecule of significant interest in materials science and medicinal chemistry, particularly in the field of photodynamic therapy. This document synthesizes crystallographic and spectroscopic data to offer a detailed understanding of MgPc's structural characteristics.

Molecular Geometry: A Deviation from Planarity

This compound, a macrocyclic compound, exhibits a distinct non-planar molecular geometry.[1][2] Unlike an idealized planar structure, the central magnesium atom is displaced from the plane formed by the four coordinating isoindole nitrogen atoms.[1][3][4] This displacement is a critical feature of its conformation, resulting in a pyramidal or saucer-shaped structure.[1][4] The magnitude of this out-of-plane projection of the magnesium atom has been reported to be approximately 0.45 Å.[1][3] This distortion from planarity significantly influences the molecule's packing in the solid state and its photophysical properties.[3]

The coordination of the magnesium ion is described as a 4+1 coordination, which gives rise to this non-planar arrangement.[2] In some crystalline forms, such as the triclinic modification of aquathis compound (MgPc(H₂O)), the magnesium atom is also coordinated to a water molecule, further emphasizing the out-of-plane geometry.[3]

Molecular Symmetry: From Idealized to Actual

The symmetry of a molecule is a fundamental property that dictates its spectroscopic and physical behaviors. For an idealized, perfectly planar metallophthalocyanine, the point group would be D₄h. However, due to the significant out-of-plane displacement of the magnesium atom in MgPc, the actual symmetry is reduced. The resulting pyramidal structure is often described as having C₄v symmetry.[4]

In the crystalline state, the molecular symmetry can be further influenced by intermolecular interactions. For instance, in the monoclinic crystal form, the site symmetry of the molecule is C₁.[1] For comparison, the metal-free phthalocyanine (H₂Pc) molecule possesses D₂h symmetry.[5] This reduction in symmetry in MgPc has important implications for its electronic and vibrational spectra.

Quantitative Structural Data

The precise geometric parameters and crystal structure of this compound have been determined through experimental techniques, primarily single-crystal X-ray diffraction, and computational methods like Density Functional Theory (DFT).

Molecular Bond Lengths and Angles

DFT calculations provide detailed insights into the bond lengths and angles within the MgPc molecule.

| Parameter | Value (Å or °) | Method |

| Mg-N (pyrrole) Bond Length | 2.05 - 2.06 | DFT |

| C-N (pyrrole) Bond Length | 1.38 - 1.39 | DFT |

| C-C (benzene) Bond Length | 1.39 - 1.41 | DFT |

| C-C (pyrrole) Bond Length | 1.45 - 1.46 | DFT |

| N-C-N Bond Angle | 126.5 - 127.0 | DFT |

| C-N-C Bond Angle | 108.5 - 109.0 | DFT |

| Mg-N-C Bond Angle | 126.0 - 126.5 | DFT |

Note: The values are derived from DFT calculations as presented in the literature.[6] The largest reported bond length between the metal and the nearest nitrogen atom is for MgPc and ZnPc.[7]

Crystallographic Data

This compound is known to crystallize in several polymorphic forms, with the monoclinic system being well-documented.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Unit Cell Volume (ų) |

| Monoclinic | P2₁/a | 18.971(2) | 4.916(2) | 14.401(2) | 119.890(9) | ~1164 |

| Monoclinic | P2₁/a | 14.368 | 4.898 | Not specified | 119.860 | 1153 |

| Monoclinic | P12₁/a1 | 13.526(2) | 13.927(2) | 13.559(2) | 104.678(7) | 2470.9 |

Data compiled from multiple X-ray diffraction studies.[1][8][9]

Experimental Protocols for Structural Characterization

The determination of the molecular geometry and symmetry of this compound relies on a combination of experimental techniques.

Single-Crystal X-ray Diffraction

This is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and crystal packing.

Methodology:

-

Crystal Growth: Single crystals of MgPc are typically grown from the vapor phase by sublimation or by recrystallization from a suitable solvent like acetone.[1][9]

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, and angles.

Spectroscopic Techniques

Spectroscopy provides complementary information about the molecular structure and symmetry.

-

UV-Visible Absorption Spectroscopy: The electronic absorption spectrum of MgPc is characterized by an intense Q-band in the red region of the spectrum (~670 nm) and a Soret band at higher energies.[10][11] The position and shape of these bands are sensitive to the molecular environment and aggregation state, which are influenced by the molecular geometry.

-

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The number and activity of IR and Raman bands are determined by the molecular symmetry. Analysis of the vibrational spectra can confirm the point group of the molecule.

-

X-ray Absorption Spectroscopy (XAS): XAS, including techniques like X-ray Excited Optical Luminescence (XEOL), provides information about the local electronic structure and coordination environment of the magnesium atom.[12]

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of the molecular geometry and symmetry of this compound.

Relevance in Drug Development

The non-planar geometry of MgPc is not merely a structural curiosity; it has profound implications for its application in photodynamic therapy (PDT). The aggregation behavior of phthalocyanines, which is heavily influenced by their geometry, affects their photophysical properties, such as the quantum yield of singlet oxygen generation – the key cytotoxic agent in PDT. A detailed understanding of the molecular structure allows for the rational design of new phthalocyanine-based photosensitizers with improved efficacy. For instance, the introduction of bulky axial ligands can prevent aggregation and enhance photodynamic activity. Furthermore, the molecular symmetry influences the selection rules for electronic transitions, impacting the efficiency of light absorption in the therapeutic window. Therefore, a thorough grasp of the geometry and symmetry of MgPc is foundational for its optimization as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Magnesium Phthalocyanines and Tetrapyrazinoporphyrazines: The Influence of a Solvent and a Delivery System on a Dissociation of Central Metal in Acidic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound, [MgPc] [omlc.org]

- 11. This compound, [MgPc] [omlc.org]

- 12. Electronic and optical properties of this compound (MgPc) solid films studied by soft X-ray excited optical luminescence and X-ray absorption spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aggregation Behavior of Magnesium Phthalocyanine in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium phthalocyanine (MgPc), a synthetic porphyrin analogue, has garnered significant attention in various scientific and biomedical fields, including photodynamic therapy (PDT), chemical sensing, and solar energy conversion.[1][2][3] Its utility in these applications is intrinsically linked to its photophysical and photochemical properties, which are, in turn, highly sensitive to its aggregation state in solution.[4] Phthalocyanines, including MgPc, possess a strong propensity to self-associate into dimers and higher-order aggregates, a phenomenon driven by π-π stacking interactions between the planar macrocycles.[4] This aggregation can dramatically alter the compound's absorption and emission spectra, fluorescence quantum yield, and singlet oxygen generation efficiency, thereby impacting its performance in the desired application.[5][6] Understanding and controlling the aggregation of MgPc is therefore a critical aspect of research and development in these areas.

This technical guide provides a comprehensive overview of the aggregation behavior of this compound in solution. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical methodologies required to investigate and manipulate MgPc aggregation. The guide details the key factors influencing aggregation, presents available quantitative data on aggregation constants, provides in-depth experimental protocols for studying this phenomenon, and offers a visual representation of a typical experimental workflow.

Core Concepts: Monomers, H-Aggregates, and J-Aggregates

In solution, MgPc can exist in equilibrium between its monomeric (single molecule) form and various aggregated states. The two most common types of aggregates are H-aggregates and J-aggregates, distinguished by the relative orientation of the phthalocyanine macrocycles.

-

Monomers: In dilute solutions or in strongly coordinating solvents, MgPc typically exists as monomers. Monomeric MgPc exhibits a sharp and intense absorption band in the red region of the visible spectrum, known as the Q-band, typically around 670-680 nm.[2] This sharp absorption is characteristic of the π-π* transition of the delocalized electron system in the phthalocyanine ring. Monomeric species are generally highly fluorescent.[5]

-

H-Aggregates: In H-aggregates, the phthalocyanine molecules are arranged in a face-to-face (co-facial) orientation. This arrangement leads to a blue-shift (hypsochromic shift) of the Q-band in the UV-Vis absorption spectrum compared to the monomer.[7] This spectral shift is a result of strong excitonic coupling between the transition dipole moments of the stacked molecules. H-aggregates are often associated with reduced fluorescence (fluorescence quenching).[8] Dimerization constants (KD) for H-dimers of phthalocyanines and naphthalocyanines are typically in the range of 104–106 M−1 in various solvents.[9]

-

J-Aggregates: J-aggregates are characterized by a head-to-tail (or slipped co-facial) arrangement of the phthalocyanine molecules. This specific orientation results in a red-shift (bathochromic shift) of the Q-band in the absorption spectrum.[7][9] J-aggregates can exhibit enhanced fluorescence and unique photophysical properties.[5] The dimerization constants for J-dimers can be significantly higher than for H-dimers, with reported values for some substituted this compound analogues ranging from 108 to 1015 M−1.[5][9]

Factors Influencing Aggregation

The equilibrium between monomeric and aggregated forms of MgPc is highly sensitive to several experimental conditions. Careful control of these factors is essential for reproducible research and for tuning the properties of MgPc-based systems.

-

Solvent: The nature of the solvent plays a crucial role in the aggregation of MgPc. In coordinating solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and pyridine, the solvent molecules can act as axial ligands, coordinating to the central magnesium atom. This axial ligation can sterically hinder the close approach of another phthalocyanine molecule, thereby favoring the monomeric state.[10][11] In non-coordinating or poorly coordinating solvents like toluene, chloroform, and benzene, π-π stacking interactions are more dominant, leading to a greater tendency for aggregation.[12][13]

-

Concentration: The extent of aggregation is strongly dependent on the concentration of the MgPc solution. At very low concentrations, the monomeric form is predominant. As the concentration increases, the equilibrium shifts towards the formation of dimers and higher-order aggregates. This concentration-dependent behavior is the basis for many of the experimental techniques used to study aggregation.[10]

-

Temperature: Aggregation is an equilibrium process, and as such, it is influenced by temperature. Generally, an increase in temperature provides thermal energy that can disrupt the non-covalent π-π stacking interactions, leading to the dissociation of aggregates and favoring the monomeric form. Conversely, lowering the temperature can promote aggregation.[9]

-

Peripheral Substituents: The presence of bulky substituents on the periphery of the phthalocyanine ring can significantly inhibit aggregation due to steric hindrance.[5] This is a common strategy employed in the design of new phthalocyanine derivatives to enhance their solubility and maintain them in a monomeric, photoactive state.

-

Presence of Axial Ligands: The addition of molecules that can act as axial ligands to the central magnesium atom can prevent aggregation. These ligands coordinate to the metal center, effectively blocking the face-to-face interactions required for H-aggregation.[5]

Quantitative Data on Aggregation

Quantifying the extent of aggregation is crucial for understanding and predicting the behavior of MgPc in solution. The dimerization constant (KD), which represents the equilibrium constant for the formation of a dimer from two monomers (2M ⇌ D), is a key parameter. While extensive quantitative data for unsubstituted this compound across a wide range of solvents is limited in the literature, some relevant data and trends have been reported for related systems.

| Compound | Solvent | Dimerization Constant (KD) [M-1] | Aggregate Type | Reference |

| Substituted MgPc (4Mg) | Toluene | 1.51 x 108 | J-dimer | [9] |

| General Phthalocyanines | Various | 104 – 106 | H-dimer | [9] |

| Substituted MgPc | DMF | No aggregation observed (2.00 x 10-6 to 1.20 x 10-5 M) | - | [10] |

Note: The dimerization constant for the substituted MgPc (4Mg) is for a J-dimer, which typically exhibits stronger interactions than H-dimers. The lack of aggregation for a substituted MgPc in DMF highlights the role of both peripheral substitution and coordinating solvents in preventing aggregation.[10] The general range for H-dimers provides a useful reference for the expected magnitude of aggregation for unsubstituted MgPc in non-coordinating solvents.

Experimental Protocols

The study of MgPc aggregation primarily relies on spectroscopic techniques that can differentiate between the monomeric and aggregated species. UV-Vis absorption and fluorescence spectroscopy are the most common and powerful tools for this purpose.

UV-Vis Absorption Spectroscopy for Aggregation Studies

Principle: This technique exploits the distinct changes in the Q-band of the MgPc absorption spectrum upon aggregation. The formation of H-aggregates leads to a blue-shift and a decrease in the monomeric Q-band intensity, while J-aggregates cause a red-shift. By monitoring these spectral changes as a function of concentration, the dimerization constant (KD) can be determined.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a high-concentration stock solution of MgPc in the solvent of interest. The solvent should be of high purity and dried if necessary, as trace amounts of water can influence aggregation.

-

Perform a series of precise dilutions of the stock solution to obtain a range of concentrations. The concentration range should be chosen to span the transition from predominantly monomeric to significantly aggregated species. This often requires preliminary experiments to determine the appropriate range for the specific solvent and temperature.

-

-

Instrumentation and Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer for accurate measurements.

-

Allow the instrument's lamps to warm up for at least 30-60 minutes to ensure a stable baseline.[14]

-

Use a matched pair of quartz cuvettes with a known path length (typically 1 cm).

-

Record the absorption spectrum of each solution over a wavelength range that covers the entire Q-band region (e.g., 500-800 nm).

-

Maintain a constant temperature throughout the experiment using a thermostatted cuvette holder, as temperature can affect the aggregation equilibrium.

-

-

Data Analysis for Dimerization Constant (KD) Determination:

-

The dimerization equilibrium can be described by the equation: 2M ⇌ D, where M is the monomer and D is the dimer.

-

The dimerization constant, KD, is given by: KD = [D] / [M]2.

-

The total concentration of the phthalocyanine, CT, is given by: CT = [M] + 2[D].

-

The absorbance at a specific wavelength (λ) is given by the Beer-Lambert law, considering the contributions from both monomer and dimer: Aλ = εMλ[M]l + εDλ[D]l, where εMλ and εDλ are the molar extinction coefficients of the monomer and dimer at wavelength λ, respectively, and l is the path length.

-

By analyzing the deviation from the Beer-Lambert law for the monomeric peak, the concentrations of the monomer and dimer at each total concentration can be determined.

-

A common method involves non-linear least-squares fitting of the absorbance data at multiple wavelengths across the Q-band to a model that incorporates the equations for KD, CT, and Aλ. This allows for the simultaneous determination of KD, εMλ, and εDλ.[7]

-

Fluorescence Spectroscopy for Aggregation Studies

Principle: The fluorescence intensity and the shape of the emission spectrum of MgPc are highly sensitive to its aggregation state. Aggregation, particularly the formation of H-aggregates, often leads to fluorescence quenching. This change in fluorescence can be used to monitor the aggregation process.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a series of MgPc solutions at different concentrations, similar to the UV-Vis spectroscopy protocol. It is crucial to use optically dilute solutions (absorbance < 0.1 at the excitation wavelength) to avoid inner-filter effects.

-

-

Instrumentation and Data Acquisition:

-

Use a sensitive spectrofluorometer.

-

Excite the samples at a wavelength where the monomer absorbs strongly, typically on the blue-edge of the Q-band.

-

Record the fluorescence emission spectrum over a wavelength range that captures the entire emission profile.

-

Maintain a constant temperature using a thermostatted cuvette holder.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of concentration. A deviation from linearity, particularly a decrease in the apparent quantum yield at higher concentrations, is indicative of aggregation-induced quenching.

-

For J-aggregates, which may exhibit their own characteristic emission, changes in the shape and position of the emission spectrum with concentration can be analyzed.

-

Fluorescence data can be used in conjunction with UV-Vis data to provide a more complete picture of the aggregation process. For instance, fluorescence correlation spectroscopy (FCS) can provide information on the size and diffusion of the aggregates.[15]

-

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the determination of the aggregation behavior of this compound in solution using UV-Vis spectroscopy.

Conclusion

The aggregation of this compound in solution is a complex phenomenon that significantly influences its properties and, consequently, its applicability in various fields. A thorough understanding of the factors that govern this behavior, coupled with robust experimental techniques for its characterization, is paramount for the rational design and optimization of MgPc-based technologies. This guide has provided a detailed overview of the fundamental principles of MgPc aggregation, a summary of the available quantitative data, and comprehensive protocols for its investigation using UV-Vis and fluorescence spectroscopy. By following the methodologies outlined herein, researchers can gain valuable insights into the aggregation of MgPc, enabling them to control and harness its properties for their specific applications. The provided workflow diagram serves as a practical roadmap for conducting these essential studies. Further research focused on generating a comprehensive database of aggregation constants for unsubstituted MgPc in a wider range of solvents would be a valuable contribution to the scientific community.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Polylogarithmic equilibrium treatment of molecular aggregation and critical concentrations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Mechanism and equilibrium thermodynamics of H- and J-aggregate formation from pseudo isocyanine chloride in water - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. J-dimers of phthalocyanine analogues: structural characterization and their use for determination of association constants between ligands and the central cation - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. J-dimers of phthalocyanine analogues: structural characterization and their use for determination of association constants between ligands and the cen ... - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI02834A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Achieving 20% Toluene-Processed Binary Organic Solar Cells via Secondary Regulation of Donor Aggregation in Sequential Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reversible addition–fragmentation chain transfer depolymerization of poly(methyl methacrylate) in toluene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. agilent.com [agilent.com]

- 15. Fluorescence Correlation Spectroscopy: A Tool to Study Protein Oligomerization and Aggregation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Calculations of Magnesium Phthalocyanine Properties: A Technical Guide

Introduction: Magnesium phthalocyanine (MgPc) is a prominent member of the metallophthalocyanine family, a class of synthetic porphyrin analogues. Its unique photophysical and photochemical properties, characterized by strong absorption in the red region of the visible spectrum and efficient generation of singlet oxygen, have made it a subject of intense research. These characteristics position MgPc as a promising candidate for various applications, including as a photosensitizer in photodynamic therapy (PDT) for cancer treatment, as a material in organic electronics, and as a catalyst. Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are indispensable tools for understanding and predicting the electronic, optical, and structural properties of MgPc at a molecular level. This guide provides an in-depth overview of the theoretical methodologies used to study MgPc, presents key calculated data, and outlines relevant experimental protocols for context.

Molecular Structure and Geometry

The foundational step in the theoretical investigation of any molecule is the determination of its equilibrium geometry. For MgPc, this is typically achieved through geometry optimization using DFT. The resulting structural parameters, such as bond lengths and angles, are crucial as they form the basis for all subsequent property calculations.

A common approach involves using hybrid functionals like B3LYP, which has been shown to provide structural parameters in good agreement with experimental data.[1]

Table 1: Calculated and Experimental Geometrical Parameters for MgPc

| Parameter | Description | Calculated Value (Å or °)[1] | Experimental Value (Å or °)[1] |

| R(Mg-N) | Bond length between Magnesium and coordinating Nitrogen | 2.000 | 1.990 - 2.058 |

| R(N1-C) | Bond length between Nitrogen and Carbon in the macrocycle | 1.368 | 1.366 - 1.386 |

| θ(N1-C-N2) | Angle within the isoindole unit | 127.35 | 125.9 - 127.7 |

Calculations performed using the B3LYP functional.

Caption: Simplified 2D structure of this compound (MgPc).

Electronic and Optical Properties

The electronic and optical properties of MgPc are dominated by transitions within the delocalized 18 π-electron system of the phthalocyanine macrocycle. TD-DFT is the workhorse method for calculating vertical excitation energies, which correspond to the main absorption bands in the UV-Vis spectrum.

The spectrum of MgPc is characterized by two main absorption regions:

-

Q-band: An intense absorption in the visible/near-IR region (around 600-700 nm), which is responsible for the molecule's color. This band arises primarily from the electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

-

B-band (or Soret band): A very strong absorption in the near-UV region (around 300-400 nm), corresponding to transitions to higher energy excited states.

The accuracy of TD-DFT predictions is highly dependent on the choice of the exchange-correlation functional. Range-separated hybrid functionals, such as CAM-B3LYP, often provide more accurate predictions for the Q-band region compared to standard hybrid functionals.[2][3]

Table 2: Calculated Electronic Properties of MgPc

| Property | Description | Calculated Value | Reference |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.2 to -5.5 eV | [4] |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -3.1 to -3.5 eV | [4] |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ~2.0 eV | [4] |

| Q-band λmax | Wavelength of maximum absorption for the Q-band | ~630 nm | [4] |

| B-band λmax | Wavelength of maximum absorption for the B-band | ~330 nm | [4] |

| Q-band Oscillator Strength (f) | Intensity of the Q-band transition | ~0.8 - 1.2 | [2] |

Note: Values can vary significantly based on the computational method (functional, basis set) and the environment (gas phase vs. solvent).

Vibrational Properties

The vibrational spectrum of MgPc, accessible experimentally through Infrared (IR) and Raman spectroscopy, provides a fingerprint of its molecular structure. DFT calculations can accurately predict these vibrational frequencies and their corresponding intensities. These calculations are essential for assigning the experimentally observed vibrational bands to specific molecular motions, such as C-H stretches, C-N stretches, and macrocycle breathing modes. The calculation of the Hessian matrix (second derivatives of energy) at the optimized geometry yields the harmonic vibrational frequencies.

Methodologies

Experimental Protocols

A comprehensive understanding of theoretical results requires comparison with experimental data. Below are summaries of typical experimental protocols for the synthesis and characterization of MgPc.